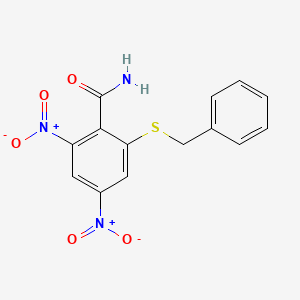

2-(Benzylsulfanyl)-4,6-dinitrobenzamide

Description

2-(Benzylsulfanyl)-4,6-dinitrobenzamide is a nitroaromatic compound characterized by a benzamide core substituted with two nitro groups at positions 4 and 6, and a benzylsulfanyl (thioether) group at position 2. Its molecular formula is C₁₄H₁₁N₃O₅S, with a molecular weight of 347.34 g/mol. The benzylsulfanyl group contributes to its lipophilicity, while the nitro groups confer redox activity, making it a candidate for prodrug applications in medicinal chemistry .

Properties

IUPAC Name |

2-benzylsulfanyl-4,6-dinitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O5S/c15-14(18)13-11(17(21)22)6-10(16(19)20)7-12(13)23-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFKWRLMYACYFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC(=CC(=C2C(=O)N)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4,6-dinitrobenzamide typically involves the reaction of 2-chloro-4,6-dinitrobenzamide with benzylthiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the benzylthio group. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-4,6-dinitrobenzamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form a sulfoxide or sulfone.

Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

Substitution: The benzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as tin(II) chloride (SnCl₂) or iron powder in acidic conditions can be used.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-(benzylsulfinyl)-4,6-dinitrobenzamide or 2-(benzylsulfonyl)-4,6-dinitrobenzamide.

Reduction: Formation of 2-(benzylthio)-4,6-diaminobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activities such as antimicrobial or antifungal properties.

Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4,6-dinitrobenzamide is not well-documented. its biological activity is likely related to the presence of the nitro groups, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects. The benzylthio group may also play a role in modulating the compound’s activity by influencing its binding to molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Dinitrobenzamide Derivatives

Compounds sharing the dinitrobenzamide backbone but differing in substituents are critical for understanding structure-activity relationships.

Table 1: Structural Comparison of Dinitrobenzamide Derivatives

- Key Differences: CB1954: The aziridinyl group enables DNA cross-linking upon enzymatic reduction, whereas the benzylsulfanyl group in the target compound may modulate electron density and metabolic stability . PR-104A: A bromoethylamino substituent enhances solubility under hypoxic conditions, contrasting with the lipophilic benzylsulfanyl group .

Benzylsulfanyl-Containing Compounds

Benzylsulfanyl groups are found in diverse scaffolds, influencing physicochemical and biological properties.

Table 2: Comparison with Benzylsulfanyl-Modified Analogs

- Key Insights: Pyrimidine-based analogs (e.g., 4,6-Bis(benzylsulfanyl)pyrimidin-2-amine) exhibit distinct hydrogen-bonding capabilities due to nitrogen atoms in the ring, unlike the benzamide core .

Functional Group Variations: Sulfanyl vs. Sulfonyl

The oxidation state of sulfur-containing substituents significantly impacts reactivity and biological interactions.

Table 3: Sulfanyl vs. Sulfonyl Derivatives

| Compound | Functional Group | Key Properties |

|---|---|---|

| This compound | Thioether (Sulfanyl) | Lipophilic; susceptible to oxidation to sulfoxide/sulfone |

| 4-({N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzamide | Sulfonyl | Electron-withdrawing; enhances stability and hydrogen-bonding capacity |

- Metabolic Implications : Sulfanyl groups are prone to oxidative metabolism, whereas sulfonyl groups resist oxidation, influencing half-life and toxicity profiles .

Nitroreductase Activation

Nitroaromatic compounds like this compound are hypothesized to act as prodrugs, undergoing enzymatic reduction by nitroreductases to generate cytotoxic metabolites. This mechanism is shared with CB1954, which releases DNA-alkylating agents upon reduction . However, the benzylsulfanyl group may alter reduction kinetics or metabolite reactivity compared to aziridinyl or bromoethylamino substituents.

Antibacterial Potential

Evidence from Gram-negative bacterial studies (e.g., PR-104A) suggests that nitroaromatic prodrugs require efficient penetration through bacterial membranes. The benzylsulfanyl group’s lipophilicity may enhance membrane permeability compared to polar substituents like aziridinyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.